molecular formula C11H14O2 B167380 2-Methyl-4-phenylbutanoic acid CAS No. 1949-41-3

2-Methyl-4-phenylbutanoic acid

Cat. No. B167380
CAS RN: 1949-41-3
M. Wt: 178.23 g/mol
InChI Key: OCKZHEXBLOOGOC-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylbutanoic Acid is a chemical reagent used in the synthesis of various pharmaceutically active compounds . It is a small-molecular-weight fatty acid with a terminal aromatic group .


Synthesis Analysis

A biocatalytic platform for asymmetric alkylation of α-keto acids has been developed, which includes the use of 2-oxo-4-phenylbutanoic acid . The addition of phenols to acrylonitrile in the presence of aqueous benzyltrimethylammonium hydroxide or tetramethylammonium hydroxide under microwave irradiation yielded the corresponding Michael adducts .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-phenylbutanoic acid is C11H14O2 . The InChI representation is InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) .


Chemical Reactions Analysis

Oxidation of MCs causes the cleavage of MC Adda to form 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-4-phenylbutanoic acid is 178.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 4 .

Scientific Research Applications

Quantum Computational and Ligand-Protein Docking Studies

2-Methyl-4-phenylbutanoic acid (2MPBA) has been analyzed through density functional theory (DFT) calculations, revealing insights into molecular geometry, vibrational frequencies, and natural bond orbital (NBO) analysis. This compound shows nonlinear optical (NLO) properties and is significant for molecular docking with proteins, suggesting potential in drug identification (Raajaraman, Sheela, & Muthu, 2019).

X-ray Structure Determination in Pharmaceutical Research

X-ray crystallographic analysis has been employed to determine the stereochemistry of 2-Methyl-4-phenylbutanoic acid derivatives, crucial for understanding its role in pharmaceutical compounds like bestatin (Nakamura et al., 1976).

Biocatalytic Deracemisation in Chemistry

The compound has been used in biocatalytic deracemisation processes, specifically converting racemic mixtures into high-purity (S)-enantiomers, demonstrating its application in stereochemistry and pharmaceutical synthesis (Chadha & Baskar, 2002).

Development of Tetrazole-Containing Derivatives

The reactivity of 2-Methyl-4-phenylbutanoic acid has been utilized to create tetrazole-containing derivatives, contributing to advancements in organic chemistry and potential pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).

Synthesis Methods and Optimization

Studies have focused on optimizing the synthesis of 2-Methyl-4-phenylbutanoic acid, exploring factors like reaction temperature, solvent choice, and base use, highlighting its significance in chemical manufacturing processes (Ahmad, Oh, & Shukor, 2011).

Environmental and Analytical Chemistry Applications

Research includes the detection of microcystins in environmental samples by analyzing 2-Methyl-4-phenylbutanoic acid derivatives, demonstrating its application in environmental monitoring and safety (Suchy & Berry, 2012).

Safety And Hazards

The safety information for 2-Methyl-4-phenylbutanoic acid includes hazard statements H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The development of a biocatalytic platform for the efficient asymmetric alkylation of α-keto acids, including 2-oxo-4-phenylbutanoic acid, represents a significant advancement in synthetic organic chemistry . This could potentially revolutionize the practice of asymmetric synthesis .

properties

IUPAC Name

2-methyl-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKZHEXBLOOGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306426
Record name 2-Methyl-4-phenylbutanoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylbutanoic acid

CAS RN

1949-41-3
Record name 2-Methyl-4-phenylbutanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-methyl-4-phenyl-
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Record name 1949-41-3
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Record name 2-Methyl-4-phenylbutanoic acid
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Record name Butyric acid, 2-methyl-4-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
Y Inouye, T Yabuuti, T Kusumi - Acta Crystallographica Section C, 1997 - scripts.iucr.org
… The benzene ring on PGME faces to the methyl group of (S)-2-methyl-4-phenylbutanoic acid. …
Number of citations: 3 scripts.iucr.org
KL Rinehart, K Harada, M Namikoshi… - Journal of the …, 1988 - ACS Publications
In other microcystins (cyanoginosins) 9 the Leu unit is replaced by Tyr or Arg and the Arg unitby Met or Ala, but they all contain a uniquely characteristic C2o amino acid, 3-amino-9-…
Number of citations: 649 pubs.acs.org
F Effenberger, BW Graef - Journal of biotechnology, 1998 - Elsevier
… The amide 9 is hydrolysed to 2-hydroxy-2-methyl-4-phenylbutanoic acid within 25 min to give a 47% conversion. At 49% conversion an ee value of only 34% is determined after workup …
Number of citations: 37 www.sciencedirect.com
A Wang, P Li, X Zhang, P Han, D Lai, L Zhou - Molecules, 2018 - mdpi.com
… Other examples related to the optical rotation values included (R)-2-methyl-4-phenylbutanoic acid ([α ] D 25 −28.0) [10] as well as 2(S)-methylbutyric acid ([α] D +19) and 2(R)-…
Number of citations: 11 www.mdpi.com
AL Schultz - The Journal of Organic Chemistry, 1971 - ACS Publications
… l-Methyl-¿ran8-2-phenylcyclopropanecarboxylic acid (18)22 gave a mixture of 70% 2-methyl-4-phenylbutanoic acid and 30% 2methyl-3-phenylbutanoic acid: nmr …
Number of citations: 27 pubs.acs.org
T Yabuuchi, T Ooi, T Kusumi - Chirality, 1997 - Wiley Online Library
… The purified methyl ester, methyl (−)-2(R)-2methyl-4-phenylbutanoate (15 mg), was again acidhydrolyzed to give (−)-2(R)-2-methyl-4-phenylbutanoic acid (10 mg) [α]D = −18.2 (c 0.141, …
Number of citations: 15 onlinelibrary.wiley.com
FG Morin, WJ Horton, DM Grant… - Journal of the …, 1983 - ACS Publications
Carbon-13chemical shift data havebeen acquired for 36 methylated tetralins and tetrahydroanthracenes. A least-squares regression analysis has been undertaken on the ring …
Number of citations: 34 pubs.acs.org
X Zhang, Y Gao, RD Laishram, K Li, Y Yang… - Organic & …, 2019 - pubs.rsc.org
An efficient Pd/Zn co-catalyzed chemo-selective hydrogenation of α-methylene-γ-keto carboxylic acids is described. This methodology offers a divergent synthesis of α-methyl-γ-keto …
Number of citations: 6 pubs.rsc.org
AA Khalaf, RM Roberts - Journal of Organic Chemistry, 1972 - ACS Publications
Compounds 1-14 were prepared and cyclized under Friedel-Crafts conditions. The results of these cyclizations demonstrated that (1) ring closure at secondary carbons to tetralins takes …
Number of citations: 63 pubs.acs.org
AJ Foss, CO Miles, IA Samdal, KE Løvberg, AL Wilkins… - Harmful Algae, 2018 - Elsevier
… In order to measure total (bound and unbound) MCs, the MMPB ((2R,3S)-3-methoxy-2-methyl-4-phenylbutanoic acid) technique can be used. This method is quantitatively useful for …
Number of citations: 33 www.sciencedirect.com

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